7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves multiple steps starting from commercially available reagents. One common synthetic route includes the following steps :
Formation of the triazole ring: This is achieved by reacting hydrazine derivatives with appropriate aldehydes or ketones.
Cyclization: The intermediate formed is then cyclized to form the triazolopyrazine core.
Introduction of the fluorobenzyl group: This is usually done through nucleophilic substitution reactions where the fluorobenzyl group is introduced to the triazolopyrazine core.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using scalable reaction conditions and cost-effective reagents .
Chemical Reactions Analysis
7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and its potential as an antimicrobial or anticancer agent.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies . The compound’s interaction with these targets is often studied using molecular docking and dynamics simulations to understand its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione include other triazolopyrazine derivatives such as:
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a trifluoromethyl group instead of a fluorobenzyl group, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituent, which can influence its interaction with biological targets and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C12H9FN4O2 |
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Molecular Weight |
260.22 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
InChI |
InChI=1S/C12H9FN4O2/c13-9-4-2-1-3-8(9)7-16-5-6-17-10(11(16)18)14-15-12(17)19/h1-6H,7H2,(H,15,19) |
InChI Key |
CZKLBBISBCMAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN3C(=NNC3=O)C2=O)F |
Origin of Product |
United States |
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